molecular formula C8H8N2O4 B1594646 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 306935-78-4

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No. B1594646
CAS RN: 306935-78-4
M. Wt: 196.16 g/mol
InChI Key: FHXUOFGJMIEOBX-UHFFFAOYSA-N
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Description

“4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid” is a chemical compound with the CAS Number 306935-78-4 and a linear formula of C8 H8 N2 O4 . Its IUPAC name is (2E)-4-[(5-methyl-3-isoxazolyl)amino]-4-oxo-2-butenoic acid .


Synthesis Analysis

The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . Schiff bases obtained via the reaction of 1 with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 196.16 . The InChI code for this compound is 1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ .


Chemical Reactions Analysis

The chemical properties of 3-amino-5-methylisoxazole in the reactions involving pyruvic acid derivatives are reported . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

Scientific Research Applications

Antimicrobial Agent

Isoxazole derivatives, including 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid, have been recognized for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and fungi. Its efficacy can be attributed to the isoxazole moiety, which interferes with the synthesis of essential proteins and nucleic acids within microbial cells .

Anti-inflammatory and Analgesic

The isoxazole ring is known to impart significant anti-inflammatory and analgesic activities. This compound can be explored for its potential to inhibit the production of pro-inflammatory cytokines, offering a pathway for the development of new anti-inflammatory drugs. Additionally, its analgesic properties could be beneficial in pain management, particularly in chronic inflammatory conditions .

Anticancer Research

Isoxazole compounds have shown promise in anticancer research due to their ability to modulate various signaling pathways involved in cancer cell proliferation and survival. 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid could be investigated for its potential to act as a chemotherapeutic agent, possibly targeting specific types of cancer cells with minimal toxicity to normal cells .

Antiviral Applications

The structural features of isoxazole derivatives make them suitable candidates for antiviral drug development. This particular compound could be studied for its ability to inhibit viral replication or to interfere with virus-cell attachment and entry, which are critical steps in the viral life cycle .

Anticonvulsant Properties

Research has indicated that isoxazole derivatives can exhibit anticonvulsant properties. This compound might be useful in the treatment of epilepsy and other seizure disorders. It could act on central nervous system receptors or ion channels to stabilize neuronal activity and prevent convulsions .

Antidepressant Potential

The isoxazole nucleus has been associated with antidepressant effects. This compound could contribute to the development of novel antidepressants that offer an alternative mechanism of action compared to traditional therapies. Its influence on neurotransmitter systems could be key to its antidepressant potential .

Immunosuppressant Activity

In the field of immunology, isoxazole derivatives have been found to possess immunosuppressant activities. This compound could be valuable in creating new treatments for autoimmune diseases by modulating the immune response and reducing inflammation .

Photocatalytic Degradation Studies

This compound could serve as an intermediate in photocatalytic degradation processes. Its potential application in environmental chemistry includes the breakdown of pollutants or harmful compounds through photocatalytic reactions, contributing to cleaner and safer environmental practices .

properties

IUPAC Name

(E)-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXUOFGJMIEOBX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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